{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
The compound {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol features a 1,2,3-triazole core substituted at position 1 with a 3-fluoro-4-methoxybenzyl group and at position 4 with a hydroxymethyl (-CH₂OH) group.
Properties
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-17-11-3-2-8(4-10(11)12)5-15-6-9(7-16)13-14-15/h2-4,6,16H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMHTGGECRQVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article reviews the biological activity of this specific triazole compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
The compound's molecular structure can be represented as follows:
- IUPAC Name : 1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazole
- Molecular Formula : C10H10FN3O
- Molecular Weight : 205.21 g/mol
Synthesis
The synthesis of {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process including the preparation of azides and subsequent cycloaddition reactions. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which efficiently forms the triazole ring structure.
Anticancer Activity
Recent studies have demonstrated that compounds related to triazoles exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various breast cancer cell lines (MCF-7, MDA-MB-231) and showed dose-dependent cytotoxicity. The IC50 values were reported at approximately 0.67 μmol/L for MDA-MB-231 cells after 48 hours of treatment .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μmol/L) | Treatment Duration |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 (24h) | 24 hours |
| 1.06 (48h) | 48 hours | ||
| MDA-MB-231 | 0.80 (24h) | 24 hours | |
| 0.67 (48h) | 48 hours | ||
| SK-BR-3 | 1.21 (24h) | 24 hours | |
| 0.79 (48h) | 48 hours |
Antimicrobial Activity
Triazoles have also been evaluated for their antimicrobial properties. Compounds similar to {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol demonstrated effectiveness against various Gram-positive and Gram-negative bacteria in laboratory settings . The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's interaction with bacterial cell membranes.
The mechanism by which {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The triazole ring can act as an inhibitor for enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell cycle progression and apoptosis.
- Binding Affinity : The structural modifications in the phenyl group enhance binding affinity to specific receptors or enzymes, contributing to its anticancer and antimicrobial activities.
Case Studies
A notable case study involved testing a closely related triazole compound on human cancer cell lines, which revealed that these compounds could significantly inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key structural analogs based on substituents, molecular weight, synthesis yields, and physical states:
Key Observations:
- Bulkier substituents (e.g., quinoline in ) reduce synthetic yields (65% vs. 88% for simpler analogs like 12c in ), likely due to steric hindrance during cyclization. The methoxy group in the target compound may improve metabolic stability compared to halogenated analogs .
Comparative Yields:
- Compound 13c (quinoline-substituted): 65% yield via CuAAC .
Preparation Methods
General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely employed method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition, known as the "click" reaction. This method is favored for its regioselectivity, mild conditions, and high yields.
Step 1: Preparation of Azide and Alkyne Precursors
The azide component is typically synthesized by converting a halogenated aromatic compound into the corresponding azide via nucleophilic substitution with sodium azide. For the target compound, the azide would be derived from 3-fluoro-4-methoxybenzyl halide.
The alkyne component is generally a terminal alkyne bearing the hydroxymethyl substituent or a protected form thereof.
Step 2: CuAAC Reaction
The azide and alkyne are reacted in the presence of a copper(I) catalyst (commonly CuSO4 with sodium ascorbate as a reducing agent) in a mixed aqueous-organic solvent system (e.g., CH2Cl2/H2O or tert-butanol/H2O) at ambient temperature. This yields the 1,4-disubstituted 1,2,3-triazole selectively.
Step 3: Post-Cycloaddition Functionalization
If necessary, protecting groups on the hydroxymethyl moiety can be removed under mild conditions to afford the free alcohol.
Detailed Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| Azide Formation | Substitution of 3-fluoro-4-methoxybenzyl halide with NaN3 | DMF, 50-80°C, 3-6 h | 70-90% | High purity azide essential for click reaction |
| Alkyne Preparation | Synthesis of propargyl alcohol or derivative | Standard literature methods | 80-95% | Alkyne bears hydroxymethyl group |
| CuAAC Cycloaddition | Azide + alkyne, CuSO4·5H2O + sodium ascorbate catalyst | CH2Cl2/H2O (1:1), RT, 2-24 h | 60-85% | Regioselective 1,4-substitution |
| Deprotection (if applicable) | Removal of protecting groups | Mild acid or base | 80-95% | Yields depend on protecting group |
Alternative Synthetic Approaches
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Produces 1,5-disubstituted triazoles but less commonly used for this compound type.
Thermal Huisgen Cycloaddition: Non-catalyzed reaction of azides and alkynes at elevated temperatures yields a mixture of regioisomers, less desirable for selective synthesis.
Metal-Free Cycloadditions: Emerging methods using organic catalysts or photochemical activation, though less established for complex substituted triazoles.
Representative Literature Examples and Research Findings
A study on 1,2,3-triazole-naphthoquinone conjugates demonstrated efficient synthesis via CuAAC using propargylated substrates and aryl azides, with yields ranging from moderate to good (50-85%) and full characterization by NMR and HRMS.
Review articles highlight the versatility of CuAAC in synthesizing 1,2,3-triazoles with various substituents, emphasizing the importance of catalyst choice, solvent system, and temperature control to optimize yield and regioselectivity.
Specific reaction conditions such as using CuSO4 and sodium ascorbate in aqueous tert-butanol at room temperature for 2-24 hours are typical for achieving high yields and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| CuAAC (Copper-catalyzed) | Azide, terminal alkyne, CuSO4, sodium ascorbate | RT, aqueous-organic solvent, 2-24 h | High regioselectivity, mild conditions, good yields | Requires copper catalyst, possible metal contamination |
| RuAAC (Ruthenium-catalyzed) | Azide, alkyne, Ru catalyst | Elevated temp, organic solvent | Access to 1,5-regioisomers | Less common, expensive catalyst |
| Thermal Huisgen | Azide, alkyne | High temperature, solvent-free or solvent | Simple, no catalyst needed | Mixture of regioisomers, lower selectivity |
| Metal-free methods | Azide, alkyne, organic catalyst or light | Mild, green chemistry approaches | Avoids metal contamination | Less developed, variable yields |
Additional Notes
The presence of the 3-fluoro-4-methoxyphenyl substituent may require careful control of reaction parameters to avoid side reactions such as nucleophilic aromatic substitution or demethylation.
Purification is commonly performed by column chromatography or preparative HPLC to isolate the desired triazole with high purity.
Characterization typically involves 1H NMR, 13C NMR, and mass spectrometry, with the triazole proton appearing as a singlet in the 8-10 ppm region in 1H NMR spectra.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol?
- Methodology : The compound can be synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a click chemistry reaction .
- Step 1 : Prepare the azide precursor (e.g., 3-fluoro-4-methoxybenzyl azide) from 3-fluoro-4-methoxybenzyl bromide using NaN₃.
- Step 2 : React with a terminal alkyne (e.g., propargyl alcohol) in the presence of CuSO₄·5H₂O and sodium ascorbate in a solvent like THF/H₂O (1:1) at room temperature .
- Key Considerations : Optimize reaction time (typically 12–24 hrs) and monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, EtOAc/hexane gradient) .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm structure using ¹H and ¹³C NMR, focusing on triazole proton signals (~7.5–8.0 ppm) and hydroxyl/methoxy groups .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : For definitive structural confirmation, use programs like SHELXL for refinement .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this triazole derivative?
- Approach : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like kinases or DNA topoisomerases. Compare with fluorinated triazole analogs showing IC₅₀ values of 45–80 µM against cancer cell lines .
- Data Interpretation : Correlate substituent effects (e.g., fluorine’s electronegativity, methoxy’s lipophilicity) with activity .
Q. What strategies optimize yield and purity during synthesis?
- Optimization :
- Appel Reaction : Use CBr₄/PPh₃ for bromination of intermediates to enhance reactivity .
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolates .
Q. How to analyze crystallographic data for structural confirmation?
- Protocol :
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure solution, focusing on R-factor convergence (<5%) and electron density maps .
- Example : Similar triazole-methanol derivatives show C–N bond lengths of ~1.34 Å and dihedral angles <10° between aromatic rings .
Q. How to evaluate structure-activity relationships (SAR) for anticancer activity?
- Experimental Design :
- In Vitro Assays : Test cytotoxicity against A549 (lung cancer) or MCF-7 (breast cancer) cells using MTT assays.
- SAR Insights : Fluorine at the 3-position enhances metabolic stability, while the methoxy group improves membrane permeability .
- Data Comparison : Reference IC₅₀ values of structurally related compounds (e.g., 45.1 µM for fluorophenyl analogs vs. 883 µM for standards) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
